2-(4-Hydroxy-2-methoxybutyl)isoindoline-1,3-dione
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Overview
Description
2-(4-Hydroxy-2-methoxybutyl)isoindoline-1,3-dione is a compound belonging to the isoindoline-1,3-dione family, which is known for its diverse biological activities and applications in medicinal chemistry. Isoindoline-1,3-dione derivatives are commonly referred to as phthalimides and are significant due to their presence in various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-2-methoxybutyl)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by further functionalization. One common method includes the reaction of phthalic anhydride with 4-hydroxy-2-methoxybutylamine under reflux conditions in a suitable solvent such as toluene . The reaction is usually carried out at elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production methods for isoindoline-1,3-dione derivatives often involve large-scale condensation reactions using phthalic anhydride and appropriate amines. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-2-methoxybutyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the isoindoline-1,3-dione ring can be reduced to form corresponding alcohols.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents .
Scientific Research Applications
2-(4-Hydroxy-2-methoxybutyl)isoindoline-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-2-methoxybutyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as the dopamine receptor D2. It acts as a ligand, binding to the receptor and modulating its activity. This interaction can influence various signaling pathways and result in therapeutic effects, such as the alleviation of symptoms in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
2-(2-(3,4-Dihydroxyphenyl)ethyl)isoindoline-1,3-dione: Known for its interaction with dopamine receptors and potential antipsychotic effects.
N-isoindoline-1,3-dione derivatives: A broad class of compounds with diverse biological activities and applications in medicinal chemistry.
Uniqueness
2-(4-Hydroxy-2-methoxybutyl)isoindoline-1,3-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and methoxy groups allows for versatile chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C13H15NO4 |
---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
2-(4-hydroxy-2-methoxybutyl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H15NO4/c1-18-9(6-7-15)8-14-12(16)10-4-2-3-5-11(10)13(14)17/h2-5,9,15H,6-8H2,1H3 |
InChI Key |
FYZCKHNUGHIWCB-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCO)CN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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